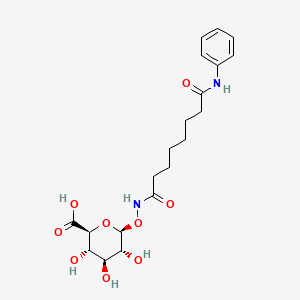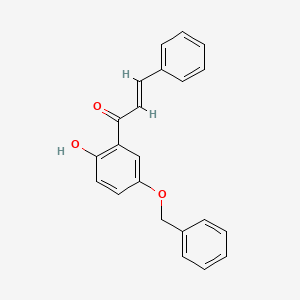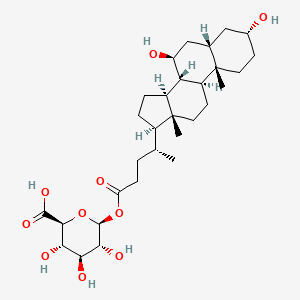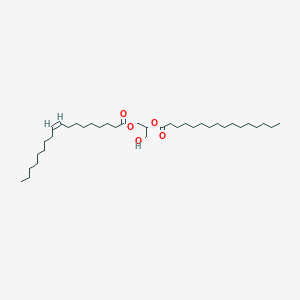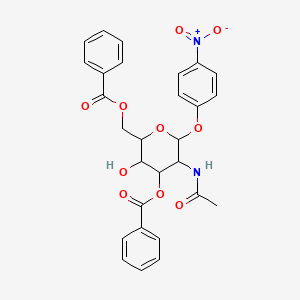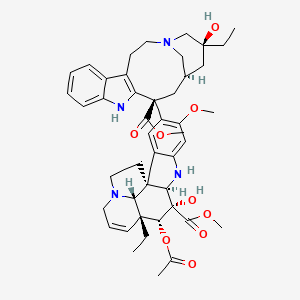
N-Désméthylvinblastine
Vue d'ensemble
Description
N-Desmethyl Vinblastine is a derivative of the well-known chemotherapeutic agent vinblastine. It is a vinca alkaloid, which is a class of compounds derived from the periwinkle plant, Catharanthus roseus. These compounds are known for their potent antineoplastic properties, making them valuable in cancer treatment .
Applications De Recherche Scientifique
N-Desmethyl Vinblastine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of vinca alkaloids.
Biology: Studies on cell cycle regulation and apoptosis often utilize N-Desmethyl Vinblastine to understand the mechanisms of cell division.
Mécanisme D'action
Target of Action
N-Desmethyl Vinblastine primarily targets microtubules , which are a part of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining the structure of the cell, intracellular transport, and cell division .
Mode of Action
N-Desmethyl Vinblastine interacts with its target, the microtubules, by binding to the tubulin proteins of the mitotic spindle . This interaction leads to the disruption of microtubule assembly, thereby inhibiting mitosis at metaphase . The compound’s binding to the microtubular proteins results in the crystallization of the microtubule, leading to mitotic arrest or cell death .
Biochemical Pathways
The biochemical pathway affected by N-Desmethyl Vinblastine is the cell cycle , specifically the M phase or mitosis . The compound’s interaction with tubulin disrupts the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during anaphase of mitosis . This disruption leads to cell cycle arrest at metaphase .
Pharmacokinetics
The pharmacokinetics of N-Desmethyl Vinblastine involves a three-compartment open model system . The α phase has a half-life of 3.90 ± 1.46 minutes, the β phase has a half-life of 53.0 ± 13.0 minutes, and the γ phase has a half-life of 1173.0 ± 65.0 minutes . These phases represent the absorption, distribution, and elimination of the compound, respectively .
Result of Action
The action of N-Desmethyl Vinblastine results in cell cycle arrest and potentially cell death . The compound’s disruption of microtubule assembly prevents the proper formation of the mitotic spindle and the kinetochore, structures necessary for chromosome separation during mitosis . This disruption leads to cell cycle arrest at metaphase and can result in cell death .
Action Environment
The action of N-Desmethyl Vinblastine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of P-glycoprotein, a drug-efflux pump that is overexpressed in multidrug-resistant cells . This protein can modulate the intracellular accumulation of N-Desmethyl Vinblastine, potentially influencing its efficacy .
Analyse Biochimique
Biochemical Properties
N-Desmethyl Vinblastine interacts with several biomolecules, primarily tubulin, a globular protein . It binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death . This interaction is crucial in its role as an antineoplastic agent.
Cellular Effects
N-Desmethyl Vinblastine has significant effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule formation, which is essential for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The mechanism of action of N-Desmethyl Vinblastine is primarily through its interaction with tubulin . By binding to the microtubular proteins of the mitotic spindle, it leads to crystallization of the microtubule and mitotic arrest or cell death . This disruption of the normal cell division process is what gives N-Desmethyl Vinblastine its antineoplastic properties.
Temporal Effects in Laboratory Settings
The effects of N-Desmethyl Vinblastine change over time in laboratory settings. It has been observed that the compound exhibits a three-compartment open model system with distinct phases . These phases represent the absorption, distribution, and elimination of the compound in the body .
Dosage Effects in Animal Models
In animal models, the effects of N-Desmethyl Vinblastine vary with different dosages. At higher doses, the compound has been observed to cause myelosuppression and neurotoxicity, which are key dose-limiting toxicities . Therefore, careful dosage control is necessary when using N-Desmethyl Vinblastine in treatment protocols.
Metabolic Pathways
N-Desmethyl Vinblastine is involved in several metabolic pathways. It is primarily metabolized to deacetylvinblastine, a compound that is more biologically active than the parent compound . This metabolic transformation is an important aspect of the compound’s pharmacokinetics.
Transport and Distribution
N-Desmethyl Vinblastine is transported and distributed within cells and tissues primarily through its interaction with tubulin . By binding to tubulin, it can be transported along the microtubule network to various parts of the cell. This interaction also affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of N-Desmethyl Vinblastine is closely tied to its interaction with tubulin . As it binds to tubulin, it becomes localized to the microtubules, which are found throughout the cell but are particularly concentrated near the nucleus during cell division . This localization is crucial for its role in disrupting cell division.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Vinblastine typically involves the demethylation of vinblastine. One common method includes the use of dichloromethane and isobutanol as solvents, with hydrochloric acid in absolute ether to facilitate the reaction . The reaction is carried out at low temperatures (around 0°C) to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of N-Desmethyl Vinblastine often involves semi-synthesis from vinblastine, which is isolated from the leaves of Catharanthus roseus. Techniques such as tissue culture, cell culture, and shoot culture are employed to obtain vinblastine, which is then chemically modified to produce N-Desmethyl Vinblastine .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desmethyl Vinblastine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Vinblastine: The parent compound, used widely in chemotherapy.
Vincristine: Another vinca alkaloid with a similar mechanism of action but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with modifications to improve its therapeutic profile.
Uniqueness: N-Desmethyl Vinblastine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to vinblastine and vincristine. Its ability to bind to tubulin and disrupt microtubule dynamics makes it a valuable compound in cancer research and therapy .
Propriétés
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIXXHHUOSBLA-UQUCNHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18172-50-4 | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using 14C-formic acid in the synthesis of 14C-labelled Vincristine from N-Desmethyl Vinblastine?
A1: The research abstract highlights the use of 14C-formic acid in the formylation of N-Desmethyl Vinblastine to produce 14C-labelled Vincristine []. This specific approach is strategically employed to incorporate a radioactive carbon atom into the Vincristine structure. This radioactive labeling is invaluable for researchers studying the distribution, metabolism, and elimination of Vincristine in biological systems. By tracking the radioactive 14C label, scientists can gain crucial insights into the drug's pharmacokinetics and pharmacodynamics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


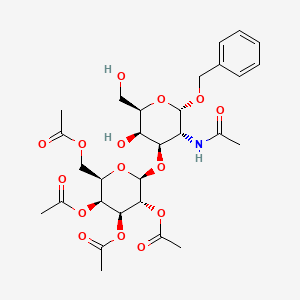
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate](/img/structure/B1140337.png)
![(3S,9S)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B1140339.png)
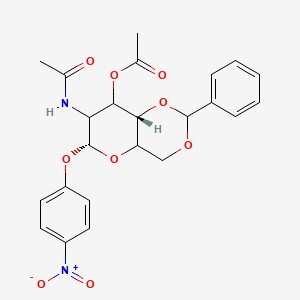
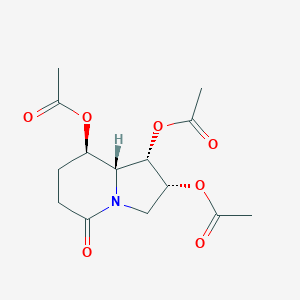

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B1140345.png)
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)
